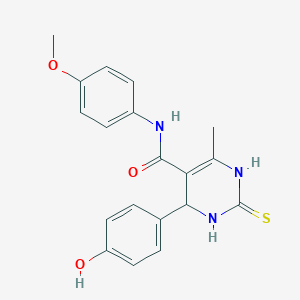
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as HMT or HMTA, is a chemical compound that has been extensively researched for its potential therapeutic applications. HMTA is a member of the thioxopyrimidine family of compounds, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the development of cancer and neurodegenerative diseases. 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has also been shown to possess antioxidant properties, which may help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has been shown to possess a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA in lab experiments is that it has been extensively studied and its properties are well understood. However, a limitation of using 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA is that it is a relatively complex molecule, which may make it difficult to synthesize in large quantities.
Future Directions
There are several potential future directions for research on 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA. One area of interest is in developing new synthetic methods for producing 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA and related compounds. Another area of interest is in investigating the potential use of 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis of 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA involves the reaction of 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, and 2-amino-4,6-dimethylthiopyrimidine with acetic anhydride and triethylamine as a catalyst. The resulting product is then purified using column chromatography.
Scientific Research Applications
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antioxidant properties. 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H19N3O3S/c1-11-16(18(24)21-13-5-9-15(25-2)10-6-13)17(22-19(26)20-11)12-3-7-14(23)8-4-12/h3-10,17,23H,1-2H3,(H,21,24)(H2,20,22,26) |
InChI Key |
CKDQDBKBPOSDFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-nitrophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B243011.png)
![9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B243013.png)
![4-chloro-N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1-methylpyrazole-3-carbohydrazide](/img/structure/B243014.png)
![4-bromo-N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1-methylpyrazole-3-carbohydrazide](/img/structure/B243015.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-4-iodo-1-methylpyrazole-3-carbohydrazide](/img/structure/B243016.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-4-iodo-2-methylpyrazole-3-carbohydrazide](/img/structure/B243017.png)
![1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B243021.png)
![(4E)-2-(3-fluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B243025.png)

![7-phenyl-4,5-dihydro-1H-imidazo[4,5-g][2,1,3]benzoxadiazole](/img/structure/B243032.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(5-chloro-2-hydroxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B243033.png)
![(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B243034.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B243043.png)